An In-depth Technical Guide to 1-(3-Dimethylaminophenyl)ethanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(3-Dimethylaminophenyl)ethanol: Properties, Synthesis, and Applications
Introduction
1-(3-Dimethylaminophenyl)ethanol, also known by its CAS Number 5339-01-5, is a substituted benzyl alcohol derivative of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a chiral secondary alcohol and a dimethylamino group on the aromatic ring, makes it a versatile building block. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, and an exploration of its applications, particularly as a key intermediate in the development of therapeutic agents targeting the central nervous system (CNS).[2][3] This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Chemical Structure and Properties
The unique arrangement of functional groups in 1-(3-Dimethylaminophenyl)ethanol dictates its chemical behavior and utility. The tertiary amine provides a basic site and influences the molecule's polarity and lipophilicity, while the secondary alcohol introduces a chiral center and a site for further chemical modification.
Molecular Structure
The structure consists of an ethanol backbone attached to a phenyl ring at the C1 position. The phenyl ring is substituted at the meta-position (C3) with a dimethylamino [-N(CH₃)₂] group.
Caption: Chemical Structure of 1-(3-Dimethylaminophenyl)ethanol.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It typically presents as a liquid with a color ranging from light orange to yellow or green.[1][4]
| Property | Value | Reference(s) |
| CAS Number | 5339-01-5 | [1] |
| Molecular Formula | C₁₀H₁₅NO | [1] |
| Molecular Weight | 165.24 g/mol | [1] |
| Appearance | Light orange to yellow to green clear liquid | [1][4] |
| Boiling Point | 102 °C at 2 mmHg | [1] |
| Density | ~1.04 g/cm³ | [1] |
| Refractive Index | ~1.56 | [1] |
| Flash Point | 133 °C | [1] |
| Synonyms | 3-Dimethylamino-α-methylbenzyl Alcohol, 1-(3-Dimethylaminophenyl)ethyl Alcohol | [1][4] |
Synthesis and Characterization
The most direct and common laboratory synthesis of 1-(3-Dimethylaminophenyl)ethanol is achieved through the reduction of the corresponding ketone, 3'-(Dimethylamino)acetophenone.
Synthetic Workflow: Reduction of a Ketone
The conversion of the carbonyl group to a secondary alcohol is a cornerstone of organic synthesis. For this transformation, sodium borohydride (NaBH₄) is an ideal reagent due to its high selectivity for aldehydes and ketones, operational simplicity, and enhanced safety profile compared to more potent hydrides like lithium aluminum hydride (LiAlH₄).[5][6][7]
Caption: Synthetic workflow for 1-(3-Dimethylaminophenyl)ethanol.
Experimental Protocol: Synthesis
This protocol describes a representative procedure for the synthesis on a laboratory scale.
1. Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3'-(Dimethylamino)acetophenone (10.0 g, 61.3 mmol).
-
Add methanol (100 mL) to dissolve the ketone.[3]
-
Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0-5 °C. Causality: Cooling the reaction is crucial as the addition of sodium borohydride is exothermic.[8] Maintaining a low temperature prevents potential side reactions and ensures controlled reduction. Methanol serves as a protic solvent that not only dissolves the reactants but also protonates the intermediate alkoxide to form the final alcohol product.[5]
2. Reduction:
-
Slowly add sodium borohydride (2.32 g, 61.3 mmol) to the stirred solution in small portions over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Causality: A stoichiometric amount of NaBH₄ is used, although a slight excess can be employed to ensure complete conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.
3. Work-up and Isolation:
-
Carefully quench the reaction by slowly adding 50 mL of 1 M hydrochloric acid (HCl) to neutralize any unreacted NaBH₄. This step will produce hydrogen gas and should be performed in a well-ventilated fume hood.[8]
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Adjust the pH of the remaining aqueous solution to ~9-10 with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Causality: Acidic workup protonates the alkoxide intermediate. Subsequent basification is necessary to deprotonate the dimethylamino group, ensuring the neutral product is extracted into the organic phase. Ethyl acetate is a common solvent for extracting moderately polar organic compounds.
4. Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel if high purity is required.[1]
Structural Elucidation and Characterization
Confirming the structure and assessing the purity of the synthesized 1-(3-Dimethylaminophenyl)ethanol is achieved through standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information.
-
-CH(OH)CH₃: A doublet around 1.4-1.5 ppm (3H) for the methyl protons, coupled to the methine proton.
-
-N(CH₃)₂: A singlet around 2.9-3.0 ppm (6H) for the two equivalent methyl groups on the nitrogen.
-
-OH: A broad singlet, typically between 2.0-4.0 ppm (1H), whose chemical shift is concentration and solvent-dependent. This peak disappears upon shaking the sample with D₂O.
-
-CH(OH): A quartet around 4.8-4.9 ppm (1H) for the methine proton, split by the adjacent methyl group.
-
Aromatic Protons: A complex multiplet pattern between 6.6-7.3 ppm (4H) characteristic of a 1,3-disubstituted benzene ring.
-
-
¹³C NMR Spectroscopy: The carbon spectrum confirms the number of unique carbon environments.
-
-CH₃: A signal around 25 ppm.
-
-N(CH₃)₂: A signal around 40 ppm.
-
-CH(OH): A signal around 70 ppm.
-
Aromatic Carbons: Multiple signals in the 110-150 ppm range.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.
-
O-H Stretch: A strong, broad absorption band in the region of 3300-3400 cm⁻¹, characteristic of an alcohol's hydroxyl group involved in hydrogen bonding.[9]
-
C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹.
-
C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹.
-
C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ range, indicative of a secondary alcohol.[9]
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron impact (EI) spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 165.[10]
Applications in Research and Drug Development
1-(3-Dimethylaminophenyl)ethanol is a valuable precursor in the synthesis of pharmacologically active molecules, especially those targeting the central nervous system.[2][3]
Role as a Pharmaceutical Intermediate
The structural features of this molecule are particularly relevant for CNS drug design:
-
Tertiary Amine: The dimethylamino group is a common feature in many CNS-active drugs. As a tertiary amine, it is typically protonated at physiological pH. This basicity can be crucial for interactions with biological targets like G-protein coupled receptors (GPCRs) or ion channels.
-
Lipophilicity and BBB Penetration: The N,N-dimethylaniline moiety contributes to the overall lipophilicity of the molecule. Optimizing lipophilicity is a critical aspect of designing drugs that can effectively cross the blood-brain barrier (BBB) to reach their targets within the CNS.[11][12]
-
Chiral Scaffold: The secondary alcohol creates a chiral center. Enantiomers of a drug often exhibit significantly different pharmacological activity and metabolic profiles. Using this molecule as a chiral building block allows for the stereoselective synthesis of more specific and potent therapeutic agents.
This intermediate is utilized in the synthesis pathways of drugs such as antidepressants and antipsychotics, where precise molecular architecture is key to achieving desired efficacy and selectivity.[2][3]
Safety and Handling
As with any chemical reagent, 1-(3-Dimethylaminophenyl)ethanol should be handled with appropriate care in a laboratory setting.
-
General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13] Avoid contact with skin and eyes and avoid breathing vapors.[13][14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct light and incompatible materials such as strong oxidizing agents and strong acids.[1][14]
-
Toxicity: Detailed toxicological data is limited. However, compounds containing the N,N-dimethylaniline substructure can be toxic upon ingestion, inhalation, or skin absorption.[15] It is imperative to consult the material safety data sheet (MSDS) provided by the supplier for specific hazard information and emergency procedures.
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Morressier. Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry. [Link]
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Carl ROTH. Safety Data Sheet: Ethanol. [Link]
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